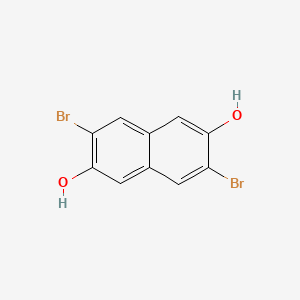

3,7-Dibromo-2,6-dihydroxynaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

3,7-dibromonaphthalene-2,6-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2O2/c11-7-1-5-3-10(14)8(12)2-6(5)4-9(7)13/h1-4,13-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNFVYIDRZOOMQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=CC2=CC(=C1O)Br)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3,7-Dibromo-2,6-dihydroxynaphthalene CAS number

An In-depth Technical Guide to 3,7-Dibromo-2,6-dihydroxynaphthalene

Abstract

This technical guide provides a comprehensive overview of this compound, a specialized aromatic diol. The primary objective is to furnish researchers, chemists, and drug development professionals with core data, synthetic considerations, and potential applications for this unique chemical entity. Central to its identification is its Chemical Abstracts Service (CAS) number: 1227743-83-0 .[1][2][3] This document moves beyond a simple data sheet, offering insights into its structural properties, a proposed synthetic workflow grounded in established chemical principles, and its prospective role as a sophisticated building block in materials science and medicinal chemistry. All protocols and claims are substantiated by authoritative sources to ensure scientific integrity.

Core Chemical Identity and Physicochemical Properties

This compound is a halogenated derivative of 2,6-dihydroxynaphthalene. The introduction of bromine atoms at the 3 and 7 positions significantly alters the molecule's electronic properties, reactivity, and steric profile, making it a valuable intermediate for creating more complex molecular architectures. Its identity is unequivocally established by its CAS number, 1227743-83-0.[1][2][4]

A summary of its key properties, compiled from leading chemical databases, is presented below.

| Property | Value | Source |

| CAS Number | 1227743-83-0 | [1][2][3] |

| IUPAC Name | 3,7-dibromonaphthalene-2,6-diol | [4] |

| Molecular Formula | C₁₀H₆Br₂O₂ | [3][4] |

| Molecular Weight | 317.96 g/mol | [1][3][4] |

| Synonyms | 3,7-Dibromo-2,6-naphthalenediol | [4] |

| Purity (Typical) | ≥95% to ≥98% | [1][3] |

| XLogP / LogP | 3.8 / 3.776 | [3][4] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| TPSA | 40.5 Ų | [4] |

graph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=5000]; node [shape=plaintext, fontsize=12, fontname="Arial", fontcolor="#202124"]; edge [fontsize=10, fontname="Arial"];// Nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; O1 [label="OH", pos="0.8,1.8!"]; O2 [label="OH", pos="-2.5,-1.8!"]; Br1 [label="Br", pos="2.5,0.3!"]; Br2 [label="Br", pos="-4.2,0.3!"];

// Position nodes C1 [pos="0,1.2!"]; C2 [pos="0.7,0.6!"]; C3 [pos="0.7,-0.6!"]; C4 [pos="0,-1.2!"]; C5 [pos="-0.7,-0.6!"]; C6 [pos="-0.7,0.6!"]; C7 [pos="-1.4,1.2!"]; C8 [pos="-2.1,0.6!"]; C9 [pos="-2.1,-0.6!"]; C10 [pos="-1.4,-1.2!"];

// Edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C5;

// Double bonds C1 -- C2 [style=bold]; C3 -- C4 [style=bold]; C7 -- C8 [style=bold]; C9 -- C10 [style=bold]; C5 -- C6 [style=bold];

// Substituents C1 -- O1; C2 -- Br1; C8 -- Br2; C10 -- O2; }

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Considerations

While specific, peer-reviewed synthesis routes for this compound are not extensively documented, its preparation can be logically inferred from the well-established chemistry of its parent scaffold, 2,6-dihydroxynaphthalene.

Synthesis of the Parent Scaffold: 2,6-Dihydroxynaphthalene

The industrial synthesis of dihydroxynaphthalenes typically involves a multi-step process. A common method begins with the sulfonation of naphthalene to form a naphthalenedisulfonic acid, which is then subjected to caustic fusion (alkali fusion) with reagents like potassium hydroxide or sodium hydroxide at high temperatures (e.g., 300-310°C) to replace the sulfonic acid groups with hydroxyl groups.[5][6][7] A newer patented method utilizes a mixed alkali fusion reagent of sodium hydroxide and sodium oxide to improve reaction efficiency and minimize water-related side products.

Electrophilic Aromatic Substitution: Bromination

The hydroxyl groups on the naphthalene ring are strong activating groups and ortho-, para-directing. In 2,6-dihydroxynaphthalene, the positions ortho and para to the hydroxyl groups are 1, 3, 5, and 7. The bromination reaction is therefore a classic example of electrophilic aromatic substitution.

-

Causality of Reaction: The high electron density at the positions ortho to the two hydroxyl groups (positions 3 and 7) makes them highly susceptible to attack by an electrophile like Br⁺. The choice of brominating agent and solvent is critical to control the reaction's selectivity and prevent over-bromination or oxidation. A milder brominating agent, such as N-bromosuccinimide (NBS), or elemental bromine in a less polar solvent, would be a logical starting point to achieve selective di-bromination.

Caption: Logical workflow for the synthesis of the target compound.

Applications and Research Significance

The true value of this compound lies in its potential as a highly functionalized intermediate. The two hydroxyl groups and two bromine atoms offer four distinct points for subsequent chemical modification, opening avenues in materials science and drug discovery.

-

Advanced Polymer Synthesis: Dihydroxynaphthalenes are used to create high-performance polymers and resins for applications in the semiconductor industry, valued for their heat and moisture resistance.[7] The bromine atoms on this derivative can serve as handles for cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the synthesis of novel conjugated polymers with tailored electronic and optical properties.

-

Drug Discovery Scaffold: Naphthalene derivatives are a cornerstone of medicinal chemistry, found in drugs with anti-inflammatory, antimicrobial, and anticancer properties.[8] For instance, quinolinone scaffolds linked to dihydroxy naphthalene moieties have been investigated as potent Epidermal Growth Factor Receptor (EGFR) inhibitors for cancer therapy.[9] The dibromo-diol structure provides a rigid scaffold that can be elaborated to precisely position pharmacophores for optimal interaction with biological targets.

Caption: Potential application pathways for the title compound.

Safety, Handling, and Storage

Although a specific Safety Data Sheet (SDS) for this compound is not widely available, data from its parent compound and other irritant chemicals provide a strong basis for safe handling protocols.[10][11] The compound should be treated as a hazardous chemical.

-

Hazards: Assumed to be a skin, eye, and respiratory irritant.[10][12][13] Avoid creating dust. Thermal decomposition may release irritating gases and vapors.[10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[12][13] If dust is generated, use a NIOSH/MSHA approved respirator.[11]

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[10][13] Ensure eyewash stations and safety showers are nearby.[10] Wash hands thoroughly after handling.[12]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10][13] Some suppliers recommend storage at 4°C under nitrogen and protected from light to ensure long-term stability.[3]

-

Incompatible Materials: Strong oxidizing agents and strong acids.[10]

Hypothetical Experimental Protocol: Synthesis

The following protocol is a proposed method based on the principles discussed in Section 2. It is intended for trained chemists in a controlled laboratory setting and has not been optimized.

Objective: To synthesize this compound from 2,6-dihydroxynaphthalene.

Materials:

-

2,6-Dihydroxynaphthalene (1.0 eq)

-

N-Bromosuccinimide (NBS) (2.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Eluent: Hexane/Ethyl Acetate mixture

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dihydroxynaphthalene (1.0 eq) in anhydrous DCM under a nitrogen atmosphere. Cool the flask to 0°C using an ice bath.

-

Bromination: Add N-bromosuccinimide (2.1 eq) to the solution portion-wise over 30 minutes. The addition of a solid requires careful monitoring to control the reaction rate and temperature. Rationale: Portion-wise addition prevents a rapid exotherm and potential side reactions.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature. Monitor the progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material and the appearance of a new, lower Rf spot corresponding to the more polar, dibrominated product.

-

Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any remaining bromine or reactive bromine species. Stir vigorously for 15 minutes.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine. Rationale: This removes water-soluble byproducts and salts.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient of hexane/ethyl acetate (e.g., starting from 9:1 and gradually increasing polarity) should effectively separate the product from any mono-brominated or unreacted starting material.

-

Characterization: Combine the pure fractions, remove the solvent in vacuo, and characterize the resulting solid by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity of this compound.

References

-

PubChem. This compound | C10H6Br2O2 | CID 58434776. [Link]

-

Cui, J., & Li, S. (2012). A Convenient and Efficient Synthesis of 2,6-Dihydroxynaphthalene. Journal of Chemical Research. [Link]

-

PubChemLite. 3,6-dibromo-2,7-dihydroxynaphthalene (C10H6Br2O2). [Link]

-

Wikipedia. 2,6-Dihydroxynaphthalene. [Link]

-

PrepChem.com. Synthesis of 2,6-dihydroxynaphthalene. [Link]

-

Al-Ostath, A., et al. (2022). Design, Synthesis and Biological Evaluation of Syn and Anti-like Double Warhead Quinolinones Bearing Dihydroxy Naphthalene Moiety as Epidermal Growth Factor Receptor Inhibitors with Potential Apoptotic Antiproliferative Action. MDPI. [Link]

-

European Patent Office. METHOD FOR PURIFYING DIHYDROXYNAPHTHALENE - EP 3505507 B1. [Link]

- Google Patents. CN108329195B - Method for synthesizing 2, 7-dihydroxynaphthalene.

Sources

- 1. 1227743-83-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. 1227743-83-0|this compound|BLD Pharm [bldpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | C10H6Br2O2 | CID 58434776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,7-Dihydroxynaphthalene synthesis - chemicalbook [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. data.epo.org [data.epo.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to 3,7-Dibromo-2,6-dihydroxynaphthalene: Properties, Reactivity, and Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Polysubstituted Naphthalene Scaffold

Naphthalene and its derivatives represent a cornerstone in medicinal chemistry and materials science, offering a rigid, aromatic scaffold for the construction of complex molecular architectures. The introduction of multiple, distinct functional groups onto this core structure unlocks vast regions of chemical space, enabling the fine-tuning of electronic, steric, and pharmacokinetic properties. 3,7-Dibromo-2,6-dihydroxynaphthalene is a prime example of such a strategically functionalized molecule. The presence of two nucleophilic hydroxyl groups and two electrophilically reactive bromine atoms on a symmetrical naphthalene backbone creates a versatile building block. This guide provides a comprehensive overview of its known properties, a discussion of its chemical reactivity, and an exploration of its potential applications, particularly as a scaffold in the development of novel therapeutics and functional materials.

PART 1: Molecular Structure and Physicochemical Properties

The fundamental characteristics of a molecule dictate its behavior in both chemical and biological systems. This compound possesses a unique combination of features stemming from its C2h symmetry and the interplay between its electron-donating hydroxyl groups and electron-withdrawing bromine atoms.

Core Structural and Physical Data

The key physicochemical properties of this compound are summarized in the table below. This data is compiled from publicly accessible chemical databases and supplier information.[1][2][3][4]

| Property | Value | Source |

| IUPAC Name | 3,7-dibromonaphthalene-2,6-diol | [1] |

| Synonyms | 3,7-Dibromo-2,6-naphthalenediol | [1] |

| CAS Number | 1227743-83-0 | [3][4] |

| MDL Number | MFCD28954613 | [1] |

| Molecular Formula | C₁₀H₆Br₂O₂ | [1] |

| Molecular Weight | 317.96 g/mol | [1] |

| Appearance | Solid (predicted) | - |

| XLogP3 | 3.8 | [1] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Topological Polar Surface Area | 40.5 Ų | [1] |

| Purity | ≥95% to ≥98% (Commercially available) | [2][4] |

| Storage Conditions | Store at 4°C under an inert atmosphere (e.g., nitrogen) | [4] |

PART 2: Synthesis and Spectroscopic Characterization

While this compound is commercially available from several suppliers, published, peer-reviewed protocols for its synthesis and detailed characterization data are notably scarce. This section outlines a plausible synthetic strategy based on established chemical principles and discusses the expected spectroscopic signatures.

Plausible Synthetic Pathway

The direct bromination of the parent 2,6-dihydroxynaphthalene presents a significant challenge in regioselectivity. The two hydroxyl groups are strongly activating and direct electrophilic substitution to their ortho and para positions (positions 1, 3, 5, and 7). Therefore, treating 2,6-dihydroxynaphthalene with a brominating agent (e.g., Br₂ in a suitable solvent) is expected to yield a complex mixture of mono-, di-, and poly-brominated isomers, making the isolation of the pure 3,7-isomer difficult.[2]

A more controlled, albeit longer, synthetic route would likely be required to achieve regiochemical purity. The diagram below illustrates a conceptual workflow for such a synthesis, emphasizing the need for protecting groups and directed lithiation/bromination steps.

Causality Behind Experimental Choices:

-

Protection (Step B): The acidic protons of the hydroxyl groups would interfere with organolithium reagents. Protection, for example as methoxymethyl (MOM) ethers, is essential before any lithiation steps.

-

Directed Lithiation (Step C): The ether protecting groups can act as directing groups, facilitating the removal of a proton from the adjacent (ortho) positions (3 and 7) by a strong base like n-butyllithium.

-

Electrophilic Quench (Step D): The resulting dilithio-anion is a powerful nucleophile that can be "quenched" by an electrophilic bromine source to install the bromine atoms at the desired positions.

-

Deprotection (Step F): The final step involves the removal of the protecting groups under acidic conditions to reveal the target diol.

Spectroscopic Characterization (Predicted)

No experimentally verified spectra for this compound are currently available in the public domain. However, based on its symmetrical structure and the known effects of its functional groups, we can predict the key features of its NMR, IR, and Mass spectra.

¹H NMR Spectroscopy: The molecule's symmetry dictates a simple ¹H NMR spectrum.

-

Aromatic Protons: Protons at positions 1, 4, 5, and 8 would be chemically equivalent. Due to the substitution pattern, the protons at positions 4 and 8 would appear as one singlet, and the protons at 1 and 5 would appear as another singlet. Their chemical shifts would be in the aromatic region (approx. 7.0-8.0 ppm).

-

Hydroxyl Protons: Two equivalent hydroxyl protons would appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: Due to symmetry, only five distinct carbon signals are expected in the proton-decoupled ¹³C NMR spectrum.

-

C-OH (C2, C6): Carbons bearing the hydroxyl groups would be significantly deshielded.

-

C-Br (C3, C7): Carbons attached to bromine would show a characteristic chemical shift.

-

Aromatic CH (C1, C4, C5, C8): Two signals for the four protonated aromatic carbons.

-

Quaternary Carbons (C9, C10): One signal for the two bridgehead carbons.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by:

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3500 cm⁻¹, characteristic of hydrogen-bonded hydroxyl groups.

-

C-O Stretch: A strong band around 1200-1260 cm⁻¹.

-

Aromatic C=C Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: A band in the fingerprint region, typically below 600 cm⁻¹.

Mass Spectrometry (MS): Electron Ionization (EI) Mass Spectrometry would show:

-

Molecular Ion (M⁺): A prominent molecular ion peak. A key feature would be the characteristic isotopic pattern for two bromine atoms (a 1:2:1 ratio for the M⁺, M⁺+2, and M⁺+4 peaks), which would be definitive for confirming the presence of two bromines. The exact mass would be approximately 315.87 Da for the most abundant isotopes.[1]

PART 3: Chemical Reactivity and Synthetic Utility

The synthetic potential of this compound lies in the orthogonal reactivity of its hydroxyl and bromo substituents. This allows for selective transformations, making it an excellent scaffold for building complexity.

Reactions at the Hydroxyl Groups

The phenolic hydroxyl groups are nucleophilic and can readily undergo reactions such as:

-

Williamson Ether Synthesis: Deprotonation with a mild base (e.g., K₂CO₃, NaH) followed by reaction with an alkyl halide (R-X) would yield the corresponding di-ether. This is a common strategy to modify solubility or to introduce linker arms for further functionalization.

-

Esterification: Reaction with acyl chlorides or anhydrides, typically in the presence of a base like pyridine, affords the di-ester. This can be used to introduce new functional groups or as a protecting group strategy.

Reactions at the Bromine Atoms

The aryl-bromine bonds are prime sites for transition metal-catalyzed cross-coupling reactions, which are fundamental tools in modern drug discovery and materials synthesis.

-

Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with an aryl or vinyl boronic acid (or ester) is a powerful method for forming new carbon-carbon bonds. This would allow for the introduction of two new aryl or vinyl substituents at the 3 and 7 positions, creating extended π-systems or biaryl structures common in pharmaceutical agents.

-

Heck Coupling: Reaction with alkenes under palladium catalysis would append vinyl groups to the naphthalene core.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction with primary or secondary amines would form di-amino substituted naphthalenes, a valuable transformation for introducing nitrogen-containing functionalities.

The ability to perform these reactions sequentially (e.g., first reacting at the hydroxyl groups, then performing cross-coupling) provides a robust platform for creating diverse libraries of complex molecules from a single, well-defined starting material.

PART 4: Potential Applications in Research and Drug Development

While no specific biological activities have been reported for this compound itself, the structural motifs it contains are prevalent in many bioactive molecules. Its utility lies in its potential as a rigid scaffold for presenting pharmacophoric elements in a defined three-dimensional orientation.

-

Scaffold for Enzyme Inhibitors: Many enzyme inhibitors, particularly kinase inhibitors, are based on flat, aromatic cores that fit into the ATP-binding pocket. The dihydroxynaphthalene core could serve as such a scaffold, with the bromine atoms providing vectors for elaboration via cross-coupling to introduce side chains that interact with specific amino acid residues in an enzyme's active site. Bromophenols, in general, have been investigated for a wide range of bioactivities, including anticancer, antimicrobial, and antioxidant effects.[5]

-

Antioxidant Properties: Phenolic compounds are well-known for their ability to scavenge free radicals. Dihydroxynaphthalenes, in particular, are precursors to allomelanins, which exhibit significant antioxidant activity. The electronic properties of the naphthalene ring, modified by both hydroxyl and bromo substituents, could lead to interesting and potent antioxidant behavior.

-

Building Block for Materials Science: The rigid structure and potential for creating extended conjugated systems through cross-coupling reactions make this molecule an attractive building block for organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The hydroxyl groups also offer sites for polymerization or attachment to surfaces.

PART 5: Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

-

Hazards: It is classified as harmful and an irritant. Standard safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), are required.

-

Handling: Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to prevent slow oxidation of the hydroxyl groups.[4]

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Briggs, L. H., & Taylor, W. I. (1960). Bromination of 2,7-Dihydroxynaphthalene. Australian Journal of Chemistry, 13(2), 256-260. [Link]

-

Liu, B., et al. (2015). Facile Three-Step Synthesis and Photophysical Properties of[6]-,[7]-, and[5]Cyclo-1,4-naphthalene Nanorings via Platinum-Mediated Reductive Elimination. The Royal Society of Chemistry, Supporting Information. [Link]

-

Stack Exchange. Elucidating an unknown compound using 1H- and 13C-NMR spectral data. Chemistry Stack Exchange. [Link]

- Hamaoka, S., et al. (2005). U.S. Patent No. US 6,908,943 B2.

- Shenyang Research Institute of Chemical Industry. (2017). CN106588575A - Preparation method of 2,6-dihydroxynaphthalene.

-

Shenyang Research Institute of Chemical Industry. (2017). Preparation method of 2,6-dihydroxynaphthalene. Eureka | Patsnap. [Link]

- Shenyang Research Institute of Chemical Industry. (2011). CN102219651A - Preparation method of 2,6-dihydroxy naphthalene.

-

Peterson, I. V., et al. (2016). 1H and 13C NMR spectral assignments of novel adamantyl and di-adamantyl derivatives of 1,2-dihydroxynaphthalenes, 1,8-dihydroxynaphthalenes, 2,3-dihydroxynaphthalenes, 2,6-dihydroxynaphthalenes and 2,7-dihydroxynaphthalenes. Magnetic Resonance in Chemistry, 54(11), 912-915. [Link]

-

Liu, M., Hansen, P. E., & Lin, X. (2011). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 9(7), 1273–1292. [Link]

-

Ivanov, I. G., & Vasilev, A. A. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(19), 4529. [Link]

-

Macias, B., et al. (2022). Biological Activity of Natural and Synthetic Compounds. Molecules, 27(12), 3652. [Link]

-

Smith, K., et al. (2022). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Arkivoc, 2022(5), 1-14. [Link]

-

Skalicka-Woźniak, K., & Walasek, M. (2022). Biological Activities of Natural Products II. Molecules, 27(5), 1519. [Link]

-

Adki, M., et al. (2021). Bioactive compounds in functional food and their role as therapeutics. Bioactive Compounds in Health and Disease, 4(3), 24-39. [Link]

-

Sommers, B., et al. (2020). Multianalyzer Spectroscopic Data Fusion for Soil Characterization. Sensors, 20(23), 6961. [Link]

-

Flores, J. R., et al. (2024). TIHI Toolkit: A Peak Finder and Analyzer for Spectroscopic Data. Journal of Chemical Information and Modeling, 64(11), 3635-3643. [Link]

Sources

- 1. This compound | C10H6Br2O2 | CID 58434776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. connectsci.au [connectsci.au]

- 3. 1227743-83-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. chemscene.com [chemscene.com]

- 5. mdpi.com [mdpi.com]

- 6. CN102219651A - Preparation method of 2,6-dihydroxy naphthalene - Google Patents [patents.google.com]

- 7. 1 H and 13 C NMR spectral assignments of novel adamantyl and di-adamantyl derivatives of 1,2-dihydroxynaphthalenes, 1,8-dihydroxynaphthalenes, 2,3-dihydroxynaphthalenes, 2,6-dihydroxynaphthalenes and 2,7-dihydroxynaphthalenes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3,7-Dibromo-2,6-dihydroxynaphthalene

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for the compound 3,7-Dibromo-2,6-dihydroxynaphthalene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of NMR for the structural elucidation of this substituted naphthalene. Given the absence of a complete, publicly available assigned dataset for this specific molecule, this guide presents a detailed, predictive analysis based on established NMR principles and data from analogous structures.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in the arsenal of the modern chemist for the unambiguous determination of molecular structure.[1][2] Its ability to probe the magnetic properties of atomic nuclei within a molecule provides intimate details about the chemical environment, connectivity, and stereochemistry of the constituent atoms. For complex aromatic systems such as substituted naphthalenes, NMR is indispensable for confirming regiochemistry and substitution patterns, which are critical for understanding their chemical reactivity and biological activity.

This compound (C₁₀H₆Br₂O₂) is a halogenated naphthol derivative.[3] The precise arrangement of the bromo and hydroxyl substituents on the naphthalene core dictates its electronic properties and potential applications. This guide will walk through the predicted ¹H and ¹³C NMR spectra of this compound, offering a foundational understanding for researchers working with this or structurally related molecules.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to be relatively simple due to the molecule's symmetry. The plane of symmetry running through the C2-C6 bond and bisecting the C4a-C8a bond renders several protons and carbons chemically equivalent.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1, H-5 | ~ 7.8 - 8.0 | s | - | 2H |

| H-4, H-8 | ~ 7.2 - 7.4 | s | - | 2H |

| OH-2, OH-6 | ~ 9.5 - 10.5 | br s | - | 2H |

Rationale for Predicted ¹H NMR Assignments

-

Symmetry: The C₂ᵥ symmetry of the molecule leads to two sets of equivalent aromatic protons (H-1/H-5 and H-4/H-8) and one set of equivalent hydroxyl protons.

-

Aromatic Protons (H-1, H-5, H-4, H-8): In the parent 2,6-dihydroxynaphthalene, the protons at positions 1, 3, 4, 5, 7, and 8 give rise to a more complex spectrum.[4][5] The introduction of bromine atoms at positions 3 and 7 dramatically simplifies the spectrum by replacing H-3 and H-7. The remaining aromatic protons, H-1, H-5, H-4, and H-8, will appear as singlets as they lack adjacent proton neighbors to couple with.

-

H-1 and H-5: These protons are situated ortho to a hydroxyl group and meta to a bromine atom. The electron-donating hydroxyl group tends to shield adjacent protons, while the electronegative bromine atom has a deshielding effect. The net effect is a downfield shift, predicted to be in the range of 7.8 - 8.0 ppm.

-

H-4 and H-8: These protons are meta to a hydroxyl group and ortho to a bromine atom. The deshielding effect of the neighboring bromine is expected to be significant, though the meta hydroxyl group provides some shielding. This leads to a predicted chemical shift in the region of 7.2 - 7.4 ppm.

-

-

Hydroxyl Protons (OH-2, OH-6): Phenolic hydroxyl protons typically appear as broad singlets at a downfield chemical shift, which is sensitive to solvent, concentration, and temperature.[1] In a hydrogen-bond-accepting solvent like DMSO-d₆, these protons are expected to resonate at a significantly downfield position, estimated to be between 9.5 and 10.5 ppm.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is also simplified by the molecule's symmetry. We expect to see six distinct carbon signals: four for the aromatic carbons and two for the carbons bearing the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1, C-5 | ~ 128 - 132 |

| C-2, C-6 | ~ 150 - 155 |

| C-3, C-7 | ~ 110 - 115 |

| C-4, C-8 | ~ 125 - 129 |

| C-4a, C-8a | ~ 130 - 135 |

| C-9, C-10 | ~ 118 - 122 |

Rationale for Predicted ¹³C NMR Assignments

The chemical shifts in ¹³C NMR are highly influenced by the electronegativity of attached atoms and resonance effects.[6]

-

C-2 and C-6 (ipso-Carbons to OH): The carbons directly attached to the highly electronegative oxygen atoms of the hydroxyl groups will be significantly deshielded, appearing furthest downfield in the aromatic region, predicted to be around 150-155 ppm.

-

C-3 and C-7 (ipso-Carbons to Br): The carbons bonded to the bromine atoms will also be deshielded, but the effect of bromine is less pronounced than that of oxygen. These signals are expected in the 110-115 ppm range.

-

C-1, C-5, C-4, and C-8: These protonated carbons will have chemical shifts influenced by their proximity to the electron-donating hydroxyl groups and electron-withdrawing bromine atoms. Their predicted ranges are based on substituent effects observed in other substituted naphthalenes.[7][8]

-

C-4a, C-8a, C-9, and C-10 (Quaternary Carbons): These are the bridgehead carbons of the naphthalene ring system. Their chemical shifts are generally found in the 118-135 ppm region for substituted naphthalenes.

Experimental Protocol for NMR Analysis

To empirically validate the predicted data, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its excellent dissolving power for polar aromatic compounds and its high boiling point, which allows for a wide temperature range for analysis. The residual solvent peak of DMSO-d₆ can be used as an internal reference for ¹H (δ ≈ 2.50 ppm) and ¹³C (δ ≈ 39.52 ppm) spectra.[9][10]

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d₆.

-

Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and sensitivity.[11]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 32-64 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.[2]

-

A spectral width of 200-240 ppm is appropriate.

-

-

2D NMR Experiments (for structural confirmation):

-

COSY (Correlation Spectroscopy): To confirm the absence of ¹H-¹H couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning the quaternary carbons.

-

Data Validation and Trustworthiness

The integrity of the spectral interpretation relies on a self-validating system of checks:

-

Consistency between Spectra: The number of signals in both the ¹H and ¹³C spectra should be consistent with the molecular symmetry.

-

2D NMR Correlations: The correlations observed in HSQC and HMBC spectra must be in complete agreement with the proposed structure. For instance, the proton at H-1 should show an HMBC correlation to C-2, C-3, and C-8a.

-

Comparison with Analogs: The observed chemical shifts should be comparable to those of structurally related compounds, such as other dibromo-dihydroxynaphthalenes or substituted naphthols, taking into account the predictable effects of substituent changes.[12][13]

Visualizing the Structure and Assignments

The following diagrams illustrate the molecular structure and the logical relationships for spectral assignment.

Figure 1: Molecular structure of this compound with atom numbering.

Figure 2: Experimental workflow for the NMR analysis of this compound.

Conclusion

This technical guide provides a robust, predictive framework for the ¹H and ¹³C NMR analysis of this compound. By integrating fundamental NMR principles with data from analogous compounds, we have established a reliable set of expected spectral data. The detailed experimental protocol and data validation strategy outlined herein offer a clear path for researchers to obtain and confirm the structure of this and related molecules with a high degree of confidence.

References

-

Kitching, W., Bullpitt, M., Gartshore, D., Adcock, W., Khor, T. C., Doddrell, D., & Rae, I. D. (1976). Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. The Journal of Organic Chemistry, 41(13), 2055–2067. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,6-Dihydroxynaphthalene. PubChem. Retrieved from [Link]

-

MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Wiley Online Library. (2022). On the Protonation and Deuteration of Hydroxy-Substituted Naphthalenes – A 1H NMR Study. ChemistrySelect. Retrieved from [Link]

-

Patil, R., Jadhav, M., Salunke-Gawali, S., Lande, D. N., Gejji, S. P., & Chakravarty, D. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(8), 783–795. [Link]

-

Vaia. (n.d.). Problem 10 A substituted naphthalene. Retrieved from [Link]

-

LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0186248). Retrieved from [Link]

-

Wikipedia. (2026, February 8). 2,6-Dihydroxynaphthalene. Retrieved from [Link]

-

Cui, J.-h., & Li, S.-s. (2012). A Convenient and Efficient Synthesis of 2,6-Dihydroxynaphthalene. Journal of Chemical Research, 2012(11), 675–677. [Link]

-

NIST. (n.d.). 2,6-Dihydroxynaphthalene. NIST WebBook. Retrieved from [Link]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [Link]

-

National Institutes of Health. (n.d.). Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR solvent reference shift. Retrieved from [Link]

-

Braddock, D. C., Roy, D., Lenoir, D., Moore, E., Rzepa, H. S., Wub, J. I.-C., & Schleyer, P. von R. (2012). Electronic Supporting Information: Verification of Stereospecific Dyotropic Racemisation of Enantiopure d and l-1, 2-Dibromo-1, 2-diphenylethane in Non-polar Media. The Royal Society of Chemistry. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0265062). Retrieved from [Link]

-

SpectraBase. (n.d.). 1,3-Dihydroxynaphthalene. Retrieved from [Link]

-

ResearchGate. (2025). Structure of 4,8-dihydroxynaphthalene-1,5-dicarbaldehyde by the data of 1H NMR Spectroscopy. Spin-spin coupling through a hydrogen bond. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of the (3,7-dibromo-10H-phenoxazin-10-yl)(4-hexylphenyl)methanone (DBrHPPOzM) monomer. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

-

SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

Sources

- 1. compoundchem.com [compoundchem.com]

- 2. scispace.com [scispace.com]

- 3. This compound | C10H6Br2O2 | CID 58434776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,6-Dihydroxynaphthalene | C10H8O2 | CID 93552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,6-Naphthalenediol (581-43-1) 1H NMR spectrum [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NMR solvent reference shift [chem.ch.huji.ac.il]

- 10. chem.washington.edu [chem.washington.edu]

- 11. rsc.org [rsc.org]

- 12. d-nb.info [d-nb.info]

- 13. tcichemicals.com [tcichemicals.com]

Technical Whitepaper: Spectroscopic Characterization of 3,7-Dibromo-2,6-dihydroxynaphthalene

This guide outlines the comprehensive spectroscopic analysis of 3,7-Dibromo-2,6-dihydroxynaphthalene (3,7-DBDHN) .

Unlike its more common isomer (1,5-dibromo-2,6-dihydroxynaphthalene), the 3,7-isomer possesses a unique linear symmetry critical for high-performance liquid crystal polymers and rigid-rod polyesters. This guide focuses on the technical differentiation of this specific isomer, as synthetic routes often yield mixtures.[1]

Introduction & Structural Context[1][2][3][4][5][6][7]

This compound (

The primary analytical challenge is distinguishing the 3,7-isomer (Linear) from the kinetically favored 1,5-isomer (Kinked) and the 1,6/3,6-isomers . Standard HPLC often fails to fully resolve these positional isomers without specialized chiral or phenyl-hexyl columns; therefore, NMR spectroscopy serves as the definitive structural proof.

Structural Symmetry Analysis

-

Point Group:

(Centrosymmetric). -

Chemical Equivalence:

-

The molecule has a center of inversion.

-

Protons at C1 and C5 are equivalent.

-

Protons at C4 and C8 are equivalent.

-

Hydroxyl protons are equivalent.

-

Analytical Strategy & Workflow

The following workflow ensures the isolation of the correct isomer prior to downstream application.

Figure 1: Analytical workflow prioritizing NMR as the primary "gate" for isomer verification.

Nuclear Magnetic Resonance (NMR) Analysis[1][2][5][6][8]

This is the most critical section. You must use DMSO-d6 as the solvent because the diol functionality leads to poor solubility in

H NMR: The "Singlet vs. Doublet" Test

The regiochemistry of the bromination dictates the coupling pattern.

-

1,5-Dibromo Isomer (Impurity): Protons are located at positions 3, 4, 7, and 8. H3 and H4 are ortho to each other.

-

Signature: Two doublets (AB system) with a coupling constant

Hz.

-

-

3,7-Dibromo Isomer (Target): Protons are located at positions 1, 4, 5, and 8.

-

H1 (and H5): Isolated between the ring junction and the C2-OH group. No ortho neighbors.

-

H4 (and H8): Isolated between the C3-Br and the ring junction. No ortho neighbors.

-

Signature:Two distinct singlets.

-

Predicted Chemical Shifts (DMSO-d6, 400 MHz)

| Proton Position | Multiplicity | Shift ( | Structural Justification |

| -OH (2, 6) | Broad Singlet | 10.0 - 10.5 | Phenolic OH, downfield due to H-bonding. |

| H-1, H-5 | Singlet | 7.30 - 7.45 | Ortho to -OH (shielding influence), Meta to Br. |

| H-4, H-8 | Singlet | 8.05 - 8.20 | Ortho to -Br (deshielding), Peri-deshielding effect from ring. |

Protocol 1:

-

Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-d6.

-

Parameter Setup:

-

Pulse angle: 30°

-

Relaxation delay (D1):

seconds (Essential for accurate integration of aromatic protons vs OH). -

Scans: 16.

-

-

Analysis: Zoom into the 7.0–8.5 ppm region. If you see doublets with

Hz, the sample is contaminated with the 1,5-isomer.

C NMR (Proton Decoupled)

Due to symmetry, the 10 carbons will resolve into only 5 unique signals .

| Carbon Type | Count (Symmetry) | Approx Shift (ppm) | Assignment |

| C-O | 2 | 152 - 154 | C2, C6 (Deshielded by Oxygen) |

| C-H (Aromatic) | 2 | 130 - 132 | C4, C8 |

| C-Quaternary | 2 | 128 - 130 | C8a, C4a (Ring Junction) |

| C-H (Aromatic) | 2 | 108 - 110 | C1, C5 |

| C-Br | 2 | 105 - 107 | C3, C7 (Shielded by Heavy Atom effect) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular formula and, more importantly, the presence of two bromine atoms via the isotope pattern.

Isotope Signature Analysis

Bromine has two stable isotopes,

Data Interpretation Table:

| Ion | m/z (Calculated) | Relative Intensity | Origin |

| 315.87 | ~50% | ||

| 317.87 | ~100% (Base Peak) | ||

| 319.87 | ~50% |

Protocol 2: LC-MS (ESI Negative Mode)

-

Ionization: Electrospray Ionization (ESI) in Negative mode (favored for phenols).

-

Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid (or Ammonium Acetate to promote ionization).

-

Note: The phenolic protons are acidic;

is the expected parent ion species.

Vibrational Spectroscopy (FT-IR)[8]

Infrared spectroscopy provides a rapid "fingerprint" validation of functional groups.

-

O-H Stretch:

(Broad band). -

C=C Aromatic Stretch:

. -

C-O Stretch:

(Strong, typical of phenols). -

C-Br Stretch:

(Often obscured, but look for strong bands in the fingerprint region).

Impurity Profiling & Logic Tree

The synthesis of 3,7-DBDHN often involves the bromination of 2,6-DHN. Without blocking groups, the 1,5-positions are kinetically favored.

Figure 2: Decision logic for interpreting NMR data during process development.

References

-

PubChem. (2025).[2][3] this compound Compound Summary. National Library of Medicine. [Link]

-

Smith, K., et al. (2022).[4] Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Arkivoc. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text for NMR coupling constants and substituent effects).

Sources

An In-Depth Technical Guide to the Electrophilic Bromination of 2,6-Dihydroxynaphthalene

Abstract: This technical guide provides a comprehensive overview of the electrophilic bromination of 2,6-dihydroxynaphthalene, a key transformation for synthesizing valuable intermediates in drug discovery and materials science. We delve into the underlying mechanistic principles governing regioselectivity, present detailed, field-proven protocols for both controlled mono- and poly-bromination, and discuss critical safety procedures and product characterization techniques. This document is intended for researchers, medicinal chemists, and process development professionals seeking to leverage this chemistry for the synthesis of novel functionalized naphthalene scaffolds.

Section 1: Introduction and Strategic Importance

2,6-Dihydroxynaphthalene is a symmetrical aromatic diol whose scaffold is a privileged structure in medicinal chemistry. Naphthalene-based compounds are found in numerous FDA-approved drugs, including those with antimicrobial, anti-inflammatory, and anticancer properties.[1] The strategic functionalization of this core is paramount for modulating biological activity.

Electrophilic bromination serves as a powerful tool in this context. The introduction of bromine atoms onto the naphthalene ring can profoundly alter a molecule's physicochemical properties:

-

Lipophilicity: Halogenation generally increases lipophilicity, which can enhance membrane permeability and influence pharmacokinetic profiles.[2][3]

-

Metabolic Stability: The C-Br bond can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.

-

Binding Interactions: Bromine can act as a heavy atom anchor in X-ray crystallography and, more importantly, can participate in halogen bonding—a specific non-covalent interaction that can enhance binding affinity to protein targets.[4]

This guide provides the foundational knowledge and practical protocols to effectively control the bromination of 2,6-dihydroxynaphthalene, enabling the rational design of novel and potent molecular entities.

Section 2: Theoretical Background and Reaction Mechanism

The outcome of the electrophilic bromination of 2,6-dihydroxynaphthalene is governed by the fundamental principles of electrophilic aromatic substitution (EAS), dictated by the inherent reactivity of the naphthalene core and the powerful influence of the two hydroxyl substituents.

2.1 Principles of Naphthalene Substitution

Unlike benzene, naphthalene has two distinct positions for substitution: the α-positions (1, 4, 5, 8) and the β-positions (2, 3, 6, 7). Electrophilic attack at the α-position is generally kinetically favored because the resulting carbocation intermediate, known as a sigma complex or arenium ion, is more stable. This enhanced stability arises from the ability to draw resonance structures that preserve a complete benzene ring, leading to a lower activation energy for the reaction.[5]

2.2 Directing Effects of Hydroxyl Groups

The hydroxyl (-OH) group is one of the most powerful activating, ortho-, para-directing groups in EAS.[6] Through resonance, it donates electron density to the aromatic ring, significantly increasing its nucleophilicity and making it highly susceptible to electrophilic attack.

2.3 Predicted Regioselectivity for 2,6-Dihydroxynaphthalene

In 2,6-dihydroxynaphthalene, these two effects converge. The two hydroxyl groups are located at β-positions. Their powerful activating and ortho-, para-directing influence will dominate the reaction.

-

The positions ortho to the -OH at C2 are C1 and C3.

-

The positions ortho to the -OH at C6 are C5 and C7.

-

The positions para to the -OH groups are not available on the same ring.

Considering both factors, the positions at C1, C3, C5, and C7 are all strongly activated. However, the C1 and C5 positions are α-positions, which are already kinetically favored. Therefore, electrophilic bromination is predicted to occur preferentially at the 1- and 5-positions . Due to the symmetrical and highly activated nature of the substrate, achieving mono-substitution requires careful control of reaction conditions, as di- or even poly-bromination can readily occur.[6]

Mechanism: Formation of the Sigma Complex

Caption: Electrophilic attack by a bromonium ion (Br+) at the electron-rich C1 position.

Section 3: Experimental Protocols

This section provides two distinct protocols: one designed for controlled mono-bromination and another for achieving poly-bromination.

3.1 Materials and Reagents

-

2,6-Dihydroxynaphthalene (C₁₀H₈O₂)

-

N-Bromosuccinimide (NBS) (C₄H₄BrNO₂)

-

Elemental Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Acetic Acid (CH₃COOH), glacial

-

Methanol (CH₃OH)

-

Sodium Thiosulfate (Na₂S₂O₃) or Sodium Metabisulfite (Na₂S₂O₅) solution, saturated

-

Sodium Bicarbonate (NaHCO₃) solution, saturated

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flasks, magnetic stirrer, addition funnel, ice bath, rotary evaporator, standard glassware for extraction and filtration.

3.2 CRITICAL SAFETY PRECAUTIONS

Bromine (Br₂) is a highly toxic, corrosive, and volatile substance that can cause severe chemical burns upon contact and is fatal if inhaled. All manipulations involving elemental bromine must be performed in a certified chemical fume hood.[7]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles.

-

Ventilation: Work exclusively within a fume hood with the sash positioned as low as possible.[7]

-

Spill Management: Keep a neutralizing agent, such as a container of solid sodium carbonate or a 1 M solution of sodium thiosulfate, readily available to treat any spills immediately.

-

Waste Disposal: All bromine-containing waste must be quenched with a reducing agent (e.g., sodium thiosulfate) until the characteristic red-brown color disappears before being disposed of in a designated halogenated waste container.

3.3 Protocol for Controlled Mono-bromination

This protocol utilizes the milder brominating agent N-bromosuccinimide (NBS) to favor the formation of mono-brominated products.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dihydroxynaphthalene (e.g., 1.60 g, 10.0 mmol) in 100 mL of anhydrous dichloromethane (CH₂Cl₂).

-

Cooling: Place the flask in an ice bath and stir the solution for 15 minutes until the temperature equilibrates to 0 °C.

-

Reagent Addition: Add N-bromosuccinimide (1.78 g, 10.0 mmol, 1.0 equivalent) to the cooled solution in one portion.

-

Reaction: Allow the mixture to stir at 0 °C and slowly warm to room temperature over 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, quench the reaction by adding 50 mL of deionized water.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium thiosulfate solution (to remove any unreacted bromine species), 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to yield the desired mono-brominated product(s), primarily 1-bromo-2,6-dihydroxynaphthalene.

3.4 Protocol for Poly-bromination

This protocol uses an excess of elemental bromine in a polar protic solvent to achieve a higher degree of substitution.

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 2,6-dihydroxynaphthalene (e.g., 1.60 g, 10.0 mmol) in 50 mL of glacial acetic acid.

-

Reagent Preparation: In a pressure-equalizing addition funnel, prepare a solution of elemental bromine (e.g., 3.52 g, 22.0 mmol, 2.2 equivalents) in 20 mL of glacial acetic acid. Perform this step in a fume hood.

-

Reagent Addition: Add the bromine solution dropwise to the stirred naphthalene solution at room temperature over 30 minutes. An initial exothermic reaction may be observed.

-

Reaction: Stir the resulting dark red mixture at room temperature for 12-16 hours. A precipitate may form as the reaction proceeds.

-

Quenching and Precipitation: Carefully pour the reaction mixture into 400 mL of ice-cold water containing ~5 g of sodium metabisulfite. Stir vigorously until the red bromine color is completely discharged.

-

Isolation: Collect the resulting precipitate by vacuum filtration, washing the filter cake thoroughly with cold deionized water until the filtrate is neutral.

-

Drying: Dry the solid product in a vacuum oven. The crude product will likely be a mixture of di- and tri-brominated isomers (e.g., 1,5-dibromo-2,6-dihydroxynaphthalene and 1,3,5-tribromo-2,6-dihydroxynaphthalene). Further purification by crystallization may be necessary.

Data Presentation: Protocol Comparison

| Parameter | Protocol 3.3 (Mono-bromination) | Protocol 3.4 (Poly-bromination) | Causality |

| Brominating Agent | N-Bromosuccinimide (NBS) | Elemental Bromine (Br₂) | NBS is less electrophilic than Br₂, allowing for more controlled, selective bromination. |

| Stoichiometry | 1.0 equivalent | >2.0 equivalents | Stoichiometric control limits the reaction, whereas excess reagent drives it to completion and promotes multiple substitutions. |

| Solvent | Dichloromethane (CH₂Cl₂) | Acetic Acid | A non-polar aprotic solvent (CH₂Cl₂) does not significantly facilitate Br-Br bond polarization, reducing reactivity. A polar protic solvent (acetic acid) stabilizes the polar transition state, accelerating the reaction. |

| Temperature | 0 °C to Room Temp. | Room Temperature | Lower temperatures reduce the reaction rate, providing better kinetic control and selectivity. |

| Expected Outcome | Primarily mono-brominated products | Mixture of di-, tri-, and poly-brominated products | The combination of a milder reagent, controlled stoichiometry, and less polar solvent favors single substitution. |

Experimental Workflow Visualization

Caption: A generalized workflow for the bromination and purification process.

Section 4: Product Characterization

Confirmation of the structure and purity of the brominated products is essential. A combination of chromatographic and spectroscopic techniques is employed.

-

Thin Layer Chromatography (TLC): Used for reaction monitoring. The product(s) should have a different Rf value than the starting material. Generally, increasing bromination leads to less polar compounds and higher Rf values in typical solvent systems (e.g., Hexane/Ethyl Acetate).

-

Purification: Column chromatography is the most common method for separating products from a mixture. A gradient of ethyl acetate in hexane is typically effective. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be used for final purification.

-

Nuclear Magnetic Resonance (¹H NMR): This is the primary tool for structure elucidation. For a mono-substituted product like 1-bromo-2,6-dihydroxynaphthalene, one would expect to see the disappearance of one aromatic proton signal and characteristic shifts in the remaining protons. The symmetry of the starting material is broken, leading to a more complex spectrum with distinct signals for each of the remaining aromatic protons.

-

Mass Spectrometry (MS): Provides the molecular weight of the product. A key feature for brominated compounds is the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), resulting in two peaks (M+ and M+2) of nearly equal intensity for each bromine atom in the molecule.

Section 5: Applications in Drug Development

The synthesis of brominated 2,6-dihydroxynaphthalene derivatives is not merely an academic exercise; it is a strategic approach in modern drug discovery. Bromophenols and brominated aromatic compounds are known to possess significant biological activities.

For instance, studies on bromophenol derivatives have demonstrated potent antibacterial activity, even against resistant strains like MRSA. The presence of bromine can enhance the compound's ability to disrupt bacterial processes, such as biofilm formation. Furthermore, various naphthalene derivatives have been investigated for their anticancer potential, and functionalization with bromine is a common strategy to optimize these leads.[7] The resulting compounds serve as versatile intermediates for further elaboration via cross-coupling reactions (e.g., Suzuki, Sonogashira), where the bromine atom is replaced to build more complex molecular architectures.

Section 6: Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Slow Reaction | 1. Inactive brominating agent (NBS/Br₂ degraded).2. Insufficiently activated substrate (unlikely for this substrate).3. Temperature too low. | 1. Use a fresh, verified source of the brominating agent.2. Allow the reaction to proceed for a longer duration or gently warm if using a controlled protocol. |

| Over-reaction / Poly-bromination | 1. Reaction conditions too harsh (reagent too reactive, temp. too high).2. Incorrect stoichiometry (too much brominating agent added).3. Highly polar solvent increasing reactivity. | 1. Switch to a milder brominating agent (e.g., NBS instead of Br₂).2. Carefully control stoichiometry; add the reagent slowly at a low temperature.3. Use a less polar solvent like CH₂Cl₂ or CCl₄. |

| Complex Product Mixture | 1. Formation of multiple isomers.2. Side reactions or decomposition. | 1. Optimize reaction conditions (temp., solvent) to favor one isomer.2. Ensure the reaction is performed under an inert atmosphere if the substrate is sensitive to oxidation.3. Purify carefully using high-resolution column chromatography. |

| Low Isolated Yield | 1. Incomplete reaction.2. Product loss during work-up or purification.3. Product is highly soluble in the aqueous phase. | 1. Confirm reaction completion with TLC before quenching.2. Perform extractions with a larger volume or more repetitions of the organic solvent.3. Ensure the aqueous phase is saturated with NaCl (brine) to decrease the solubility of the organic product. |

Section 7: Conclusion

The electrophilic bromination of 2,6-dihydroxynaphthalene is a highly valuable and predictable chemical transformation. The regiochemical outcome is dominated by the powerful activating and directing effects of the two hydroxyl groups, steering substitution primarily to the kinetically favored C1 and C5 positions. By carefully selecting the brominating agent, solvent, and temperature, chemists can control the extent of bromination, selectively producing either mono- or poly-halogenated derivatives. These products are not only important as standalone biologically active molecules but also serve as versatile synthetic intermediates for the development of next-generation therapeutics and functional materials.

References

- JoVE. (2023, April 30). Directing and Steric Effects in Disubstituted Benzene Derivatives.

- Michigan State University Department of Chemistry. Aromatic Reactivity.

- Schulze, M., et al. (2016). Synthesis of 1-Bromopyrene and 1-Pyrenecarbaldehyde. Organic Syntheses, 93, 100-114.

- Cui, J., & Li, S. (2012). A Convenient and Efficient Synthesis of 2,6-Dihydroxynaphthalene. Journal of Chemical Research, 2012, 675-677.

- Al-Zaydi, K. M., et al. (2021). Effects of Structured Solids on Regioselectivity of Dibromination of Naphthalene. Molecules, 26(8), 2351.

- S, S., et al. (2025, January 23). The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. International Journal of Pharmaceutical Sciences and Research.

- Chapman, K. T., et al. (2015). Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 25(21), 4844-4848.

- Akar, K. B., et al. (2016). Functionalization of naphthalene: A novel synthetic route to brominated naphthoquinones. Arkivoc, 2016(5), 273-285.

- Smith, K., et al. (2022). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Arkivoc, 2022(5), 46-59.

- Smith, K., et al. (2022). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Arkivoc, 2022(v), 46-59.

- Wibaut, J. P., & van de Lande, L. M. F. (1933). On the bromination of naphthalene: The influence of temperature and catalysts on the proportions of 1 and 2‐bromonaphthalene formed I. Recueil des Travaux Chimiques des Pays-Bas, 52(3), 287-302.

- Smith, K., et al. (2022). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Cardiff University ORCA.

- Maji, M., & Punniyamurthy, T. (2018). Directing Group‐Assisted C H Bond Functionalization on the Naphthalene. Asian Journal of Organic Chemistry, 7(10), 1954-1970.

- Google Patents. (2015). Preparation method for 1-bromo-2-naphthol. CN104478667A.

- Liu, M., et al. (2011). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 9(7), 1273-1292.

- Schaefer, J. P., Higgins, J., & Shenoy, P. K. (1969). 2-bromonaphthalene. Organic Syntheses, 49, 6.

- Akar, K. B., et al. (2016). Polybrominated methoxy- and hydroxynaphthalenes. Turkish Journal of Chemistry, 40, 332-346.

- Snyder, S. A., & Treitler, D. S. (2011). BDSB-Promoted Polyene Cyclizations: A Shared Bromonium Source for Both Mechanistic and Synthetic Studies. Organic Syntheses, 88, 236-248.

- Smith, K., et al. (2022). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Cardiff University ORCA.

- Chen, Y.-L., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega, 9(4), 4851-4860.

- El-Faham, A., et al. (2022). Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. Biointerface Research in Applied Chemistry, 12(5), 6529-6544.

- Jevtić, I., et al. (2021). Synthesis, structural characterization, biological activity and molecular docking study of 4,7-dihydroxycoumarin modified by aminophenol derivatives. Comptes Rendus Chimie, 24(S2), 1-17.

- Lu, Y., et al. (2019). Introducing bromine to the molecular structure as a strategy for drug design. RSC Medicinal Chemistry, 10(12), 1-14.

- Kos, J., et al. (2020). Hydro-lipophilic properties of chlorinated and brominated 1-hydroxynaphthalene-2-carboxanilides. Molbank, 2020(4), M1171.

- Kos, J., et al. (2021). Hydro-Lipophilic Properties of Chlorinated and Brominated 1-Hydroxynaphthalene-2-Carboxanilides. Molecules, 26(3), 565.

- Singh, P., et al. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 254-278.

Sources

- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 2. Aromatic Reactivity [www2.chemistry.msu.edu]

- 3. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Bromophenols in Marine Algae and Their Bioactivities | MDPI [mdpi.com]

- 7. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Thermal Degradation Behavior of Dihydroxynaphthalene Compounds

An In-depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Melting Point

The thermal stability of a chemical entity is a cornerstone of its viability, particularly within the pharmaceutical and materials science landscapes. For aromatic compounds such as dihydroxynaphthalenes (DHNs), understanding their response to thermal stress is not merely an academic exercise; it dictates formulation strategies, processing parameters, storage conditions, and ultimately, the safety and efficacy of a final product.[1][] This guide moves beyond simple melting point determination to provide a comprehensive framework for investigating the thermal degradation pathways of DHN isomers. We will explore the causal relationships between molecular structure and stability, detail the critical analytical techniques required for a thorough investigation, and contextualize these findings within the practical demands of research and development.

The Dihydroxynaphthalene Isomers: A Structural Overview

Dihydroxynaphthalenes are a class of organic compounds featuring a naphthalene core substituted with two hydroxyl (-OH) groups.[3][4] The specific placement of these hydroxyl groups gives rise to ten distinct isomers, each with unique physicochemical properties. Common examples include 1,3-DHN, 1,4-DHN, 1,5-DHN, 1,8-DHN, and 2,7-DHN.[3][4][5][6] These compounds serve as vital precursors in the synthesis of dyes, pharmaceuticals, and advanced polymers like allomelanins, which are noted for their robustness.[3][6][7][8] The isomeric variation is the primary determinant of thermal behavior, influencing factors like intramolecular hydrogen bonding and susceptibility to oxidation, which in turn govern the degradation onset and pathway.

The Analytical Trinity: A Multi-Faceted Approach to Thermal Analysis

A complete understanding of thermal degradation cannot be achieved with a single technique. A self-validating system of analysis relies on the integration of complementary methods to build a comprehensive profile of a compound's thermal behavior. Thermal analysis techniques are essential for studying poly-phasic systems like drug substances and excipients.[9]

Thermogravimetric Analysis (TGA): Quantifying Stability

Expertise & Causality: TGA is the foundational technique for assessing thermal stability. It directly measures changes in a sample's mass as a function of temperature under a controlled atmosphere.[10][11] This allows us to pinpoint the precise temperature at which degradation begins (onset temperature), observe distinct degradation stages, and quantify non-volatile residues like char or inorganic fillers. The choice of atmosphere is critical: an inert atmosphere (e.g., nitrogen) reveals the inherent thermal stability of the molecular bonds, while an oxidative atmosphere (e.g., air) introduces oxidative decomposition pathways, which are often relevant to real-world storage and processing conditions.[11]

Protocol: Standard TGA Workflow for DHN Analysis

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of the DHN sample into a clean, tared TGA pan (typically alumina or platinum).

-

Parameter Setup:

-

Atmosphere: Purge the furnace with the desired gas (e.g., high-purity nitrogen or dry air) at a constant flow rate (e.g., 50-100 mL/min).

-

Temperature Program: Equilibrate the sample at a starting temperature (e.g., 30 °C). Ramp the temperature at a linear heating rate (e.g., 10 °C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 800 °C).

-

-

Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

-

Data Analysis: Plot the percentage mass loss versus temperature. Calculate the derivative of this curve (DTG curve) to clearly identify the temperatures of maximum degradation rates for each step.[12]

Differential Scanning Calorimetry (DSC): Mapping Energetic Transitions

Expertise & Causality: While TGA tracks mass loss, DSC detects the energetic changes within a material. It measures the difference in heat flow required to increase the temperature of a sample compared to a reference.[13][14] This technique is exceptionally sensitive to phase transitions. For DHNs, DSC can identify the melting point (an endothermic event), crystallization, and more subtle changes like glass transitions.[13][15] Crucially, it reveals whether decomposition processes are endothermic (bond-breaking) or exothermic (often indicative of rapid, uncontrolled oxidation), providing critical safety and hazard assessment data.[14] In pharmaceutical development, DSC is also a primary tool for assessing the compatibility of an active pharmaceutical ingredient (API) with excipients.

Protocol: Standard DSC Workflow for DHN Analysis

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity standard, such as indium.

-

Sample Preparation: Accurately weigh 2-5 mg of the DHN sample into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as the reference.

-

Parameter Setup:

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a low flow rate (e.g., 20-50 mL/min).

-

Temperature Program: Equilibrate the sample at a sub-ambient temperature. Ramp the temperature at a controlled rate (e.g., 10 °C/min) past the expected melting and decomposition points.

-

-

Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

-

Data Analysis: Plot heat flow versus temperature. Integrate the area under the peaks to determine the enthalpy (ΔH) of transitions like melting.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS): Identifying the Fragments

Expertise & Causality: To understand how a molecule degrades, we must identify its breakdown products. Py-GC/MS is the definitive technique for this purpose. The sample is rapidly heated (pyrolyzed) in an inert atmosphere, causing it to decompose into smaller, volatile fragments.[16] These fragments are then separated by gas chromatography and identified by mass spectrometry.[17] This provides a "chemical fingerprint" of the degradation process, allowing for the reconstruction of decomposition pathways and mechanisms.[18] It is an indispensable tool for troubleshooting, quality control, and mechanistic investigation.[18]

Protocol: Standard Py-GC/MS Workflow for DHN Analysis

-

System Preparation: Condition the GC column and ensure the MS is tuned.

-

Sample Preparation: Place a small, precisely weighed amount of the DHN sample (typically <1 mg) into a pyrolysis sample cup or tube.

-

Pyrolysis: Insert the sample into the pyrolyzer, which is interfaced with the GC inlet. Heat the sample rapidly to a specific decomposition temperature (e.g., 600 °C) for a short duration.

-

GC Separation: The volatile pyrolysis products (pyrolyzates) are swept onto the GC column. A temperature gradient is used to separate the individual components based on their boiling points and affinity for the column's stationary phase.[19]

-

MS Detection & Identification: As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum for each component is compared against a spectral library (e.g., NIST) for positive identification.

Workflow Visualization

Caption: Integrated workflow for comprehensive thermal analysis of DHN compounds.

Degradation Mechanisms and Isomeric Effects

The thermal degradation of DHNs is not a simple, single-step process. It is a cascade of reactions influenced heavily by the isomer's structure.

-

Initial Degradation Steps: For many organic molecules, the initial stages of thermal decomposition involve the loss of labile functional groups. In DHNs, this can include dehydration (loss of a water molecule between two hydroxyl groups or with a hydrogen from the ring) or, if other functional groups are present, processes like decarboxylation.[20]

-

Oxidative Pathways: In the presence of oxygen, the hydroxyl groups make the naphthalene ring susceptible to oxidation, often leading to the formation of corresponding naphthoquinones.[6] This is a critical consideration for materials processed or stored in air.

-

Polymerization and Charring: At elevated temperatures, certain isomers, particularly 1,8-DHN, are known to undergo oxidative polymerization to form complex, thermally stable melanin-like structures known as allomelanins.[7][21] This polymerization competes with fragmentation and often results in a significant amount of thermally resistant char residue at the end of a TGA experiment.

-

Ring Fragmentation: At very high temperatures (>500-600 °C), the energy input becomes sufficient to cleave the stable aromatic ring system itself, producing a complex mixture of smaller volatile organic compounds and gases like CO and CO₂.

Hypothetical Degradation Pathway

Caption: Simplified potential degradation pathways for a DHN isomer.

Comparative Data and Practical Implications

The thermal properties of DHN isomers vary significantly, impacting their suitability for different applications.

Table 1: Thermal Properties of Select Dihydroxynaphthalene Isomers

| Isomer | Chemical Formula | Melting Point (°C) | Notes on Thermal Behavior |

| 1,3-Dihydroxynaphthalene | C₁₀H₈O₂ | 122–124[4] | Relatively low melting point compared to other isomers. |

| 1,4-Dihydroxynaphthalene | C₁₀H₈O₂ | 191–192 (decomposes)[5] | Begins to decompose at its melting point. Prone to oxidation. |

| 1,5-Dihydroxynaphthalene | C₁₀H₈O₂ | 259–261[3] | High melting point suggests significant crystal lattice stability. |

| Poly(2,7-dihydroxynaphthalene) | (C₁₀H₆O₂)n | N/A | TGA data shows a two-stage thermal degradation process.[22][23] |

Implications for Drug Development and Research:

-

Formulation & Processing: A low decomposition temperature, as seen with 1,4-DHN, may preclude the use of high-temperature processing techniques like hot-melt extrusion.[24] Understanding the TGA and DSC profiles is essential for defining a safe processing window.

-